Piperonyl N-(4-chlorophenyl)carbamate is an organic compound with the molecular formula and a molecular weight of 305.72 g/mol. It is primarily recognized for its applications in pest control as a pesticide. The compound is classified under carbamates, which are esters or salts of carbamic acid, known for their neurotoxic effects on insects by inhibiting the enzyme acetylcholinesterase.
Piperonyl N-(4-chlorophenyl)carbamate is synthesized from piperonyl alcohol and 4-chlorophenyl isocyanate. Its classification as a pesticide aligns it with other compounds used for agricultural and domestic pest management, particularly in the realm of synthetic pyrethroids and related substances. The compound's environmental impact and regulatory status are evaluated under various chemical safety programs, including those managed by the European Union and the United States Environmental Protection Agency.
The synthesis of Piperonyl N-(4-chlorophenyl)carbamate typically involves a nucleophilic substitution reaction. A common method includes:
Scaling up this synthesis for industrial production would involve optimizing reaction conditions and employing large-scale purification techniques, potentially using continuous flow reactors to enhance efficiency and yield.
Piperonyl N-(4-chlorophenyl)carbamate has a complex molecular structure characterized by:
The molecular structure features a benzodioxole moiety linked to a carbamate group, providing insights into its reactivity and interaction with biological systems.
Piperonyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
The mechanism of action for Piperonyl N-(4-chlorophenyl)carbamate primarily involves its role as an acetylcholinesterase inhibitor. By blocking this enzyme's activity, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission which is toxic to pests.
Property | Value |
---|---|
CAS Number | 6664-62-6 |
Molecular Formula | C15H12ClNO4 |
IUPAC Name | 1,3-benzodioxol-5-ylmethyl N-(4-chlorophenyl)carbamate |
InChI | InChI=1S/C15H12ClNO4/c16-11-2-4... |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl |
Piperonyl N-(4-chlorophenyl)carbamate is primarily utilized in scientific research and agricultural applications as a pesticide. Its effectiveness against a range of insect pests makes it valuable in integrated pest management systems. Additionally, its chemical properties allow for further exploration in developing new derivatives that may enhance efficacy or reduce environmental impact.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2